Non-Hydroxamate Scaffold: A Fundamental Point of Differentiation from SAHA and Tubastatin A
The target compound possesses a 1,2,3,4-tetrahydropyridin-2-one core, a non-hydroxamate zinc-binding scaffold . This is a critical differentiator from first-line HDAC inhibitors SAHA (vorinostat) and Tubastatin A, which utilize a hydroxamic acid group for zinc chelation. While those drugs exhibit potent HDAC inhibition (SAHA HDAC6 IC50 = 33 nM, Tubastatin A HDAC6 IC50 = 15 nM [1]), their hydroxamic acid moiety is linked to poor oral bioavailability, rapid glucuronidation, and off-target metalloenzyme inhibition [2]. The tetrahydropyridin-2-one scaffold is explored in medicinal chemistry specifically to overcome these liabilities, offering a metabolically stable alternative for tool compound and lead development programs.
| Evidence Dimension | Zinc-Binding Group (ZBG) Chemotype |
|---|---|
| Target Compound Data | Non-hydroxamate (1,2,3,4-tetrahydropyridin-2-one core) |
| Comparator Or Baseline | SAHA: Hydroxamic acid ZBG, HDAC6 IC50 = 33 nM; Tubastatin A: Hydroxamic acid ZBG, HDAC6 IC50 = 15 nM |
| Quantified Difference | Class distinction (non-hydroxamate vs. hydroxamate); quantitative potency data not directly comparable due to scaffold difference. |
| Conditions | In vitro recombinant human HDAC6 enzymatic assays. |
Why This Matters
For procurement in lead optimization and chemical biology, this scaffold difference dictates the entire downstream pharmacology, toxicity, and pharmacokinetic profile, making it a non-interchangeable starting point.
- [1] PMC Table 1. IC50 Values for SAHA, Tubastatin, SAHA Analogues 1g–1i against HDAC1, -2, -3, -6, and -8. 2017. View Source
- [2] PubMed. The structural requirements of histone deacetylase inhibitors: C4-modified SAHA analogs display dual HDAC6/HDAC8 selectivity. 2017. View Source
